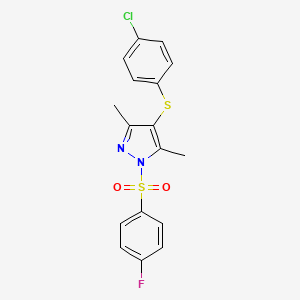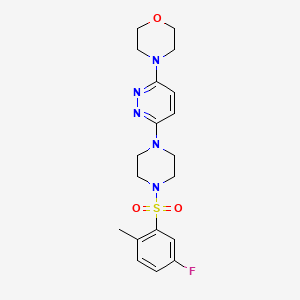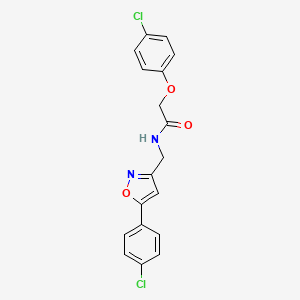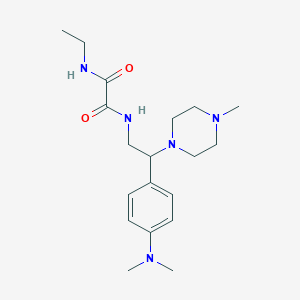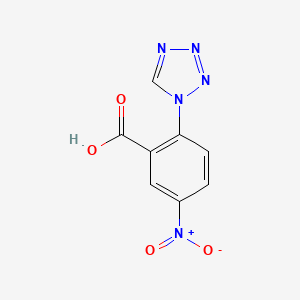
1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride” is a complex organic compound. It seems to contain an indole ring, which is a common structure in many natural products and pharmaceuticals. The triisopropylsilyl group is often used as a protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely show the indole ring, with the triisopropylsilyl group attached at the 1-position and the sulfonyl chloride group at the 6-position .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the sulfonyl chloride group, which is typically very reactive and can undergo substitution reactions . The triisopropylsilyl group is generally stable but can be removed under certain conditions .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, it can be employed in the preparation of 3-nitropyrrole , a building block for more complex molecules .
Electrophilic Substitution Reactions
1-(Triisopropylsilyl)-1H-indole-6-sulfonylchloride: participates in electrophilic substitution reactions, specifically at the β-position. This is useful for introducing various electrophilic groups like Br+ , I+ , and NO2+ into the indole ring, which can lead to the development of new compounds with potential biological activity .
Perfluoroalkylation Reactions
In medicinal chemistry, perfluoroalkyl groups are often introduced to molecules to enhance their properties. This compound serves as a reagent in perfluoroalkylation reactions, allowing for the incorporation of perfluoroalkyl groups into other molecules, potentially leading to compounds with improved pharmacokinetic properties .
Vilsmeier Formylation Reactions
The compound is also used in Vilsmeier formylation reactions, which are essential for introducing formyl groups into aromatic compounds. This reaction is significant in the synthesis of aldehydes, which are key intermediates in the production of fragrances, dyes, and pharmaceuticals .
Nucleoside Analogues Synthesis
It plays a role in the synthesis of nucleoside analogues, such as 1-(2′-deoxy-β-D-ribofuranosyl)-3-nitropyrrole . These analogues are important in antiviral and anticancer research, as they can mimic the structure of natural nucleosides and interfere with DNA or RNA synthesis .
Organometallic Chemistry
In organometallic chemistry, 1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride is used to introduce silyl groups into organic molecules. This modification can protect reactive sites during chemical synthesis or modify the physical and chemical properties of compounds .
Development of Liquid Crystals
The compound’s ability to undergo electrophilic substitution reactions makes it a candidate for the development of liquid crystals. These materials are essential for display technologies, such as those used in smartphones and televisions .
Research in Nonlinear Optics
Finally, the compound may find applications in the field of nonlinear optics. By modifying the indole ring through various reactions, researchers can create materials with unique optical properties that are useful in laser technology and optical data storage .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-tri(propan-2-yl)silylindole-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2SSi/c1-12(2)23(13(3)4,14(5)6)19-10-9-15-7-8-16(11-17(15)19)22(18,20)21/h7-14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXNRHIOGIMWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

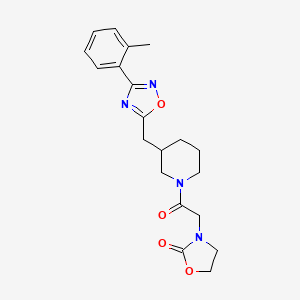
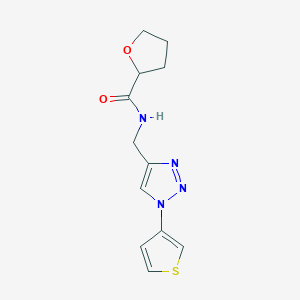
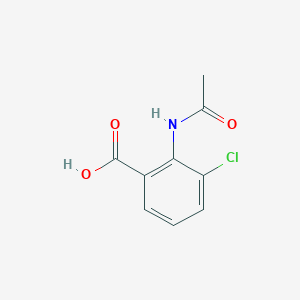

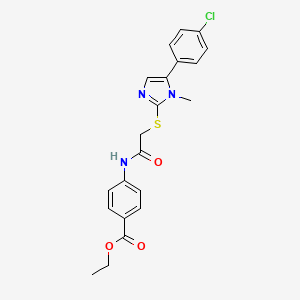

![4-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B2945928.png)
![8-amino-3-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B2945930.png)
